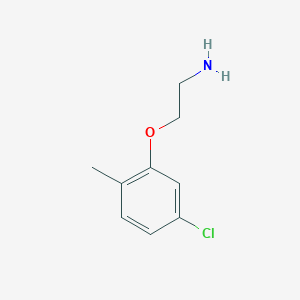

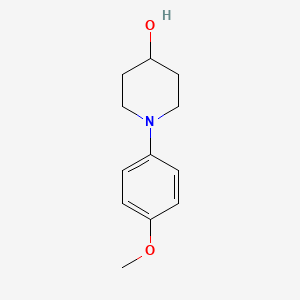

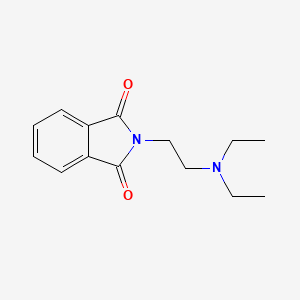

![molecular formula C14H17N3O2 B3150002 2-[2-(1-Piperazinyl)ethyl]-1H-isoindole-1,3(2H)-dione CAS No. 6820-93-5](/img/structure/B3150002.png)

2-[2-(1-Piperazinyl)ethyl]-1H-isoindole-1,3(2H)-dione

Vue d'ensemble

Description

“2-[2-(1-Piperazinyl)ethoxy]ethanol” is a chemical compound with the molecular formula C8H18N2O2 . It has an average mass of 174.241 Da and a Monoisotopic mass of 174.136826 Da .

Synthesis Analysis

A high-purity preparation method of a similar compound, “1-[2-(2-Hydroxyethoxy)ethyl]piperazine”, has been reported . The process involves reacting piperazine and piperazine dihydrochloride in a solvent to prepare piperazine monohydrochloride, which is then reacted with 2-(2-chloroethoxy)ethanol .

Molecular Structure Analysis

The molecular structure of “2-[2-(1-Piperazinyl)ethoxy]ethanol” consists of a piperazine ring attached to an ethoxyethanol group .

Physical And Chemical Properties Analysis

“2-[2-(1-Piperazinyl)ethoxy]ethanol” has a density of 1.0±0.1 g/cm3, a boiling point of 305.7±0.0 °C at 760 mmHg, and a flash point of 132.2±23.2 °C . It has 4 H bond acceptors, 2 H bond donors, and 5 freely rotating bonds .

Applications De Recherche Scientifique

Antihistamine and Antitumor Activity

- Antihistamine Properties: A structural manipulation of polycyclic piperazinyl imide serotonergic agents, including derivatives of 2-[2-(1-Piperazinyl)ethyl]-1H-isoindole-1,3(2H)-dione, led to the synthesis of compounds with significant H1-antagonist activity, indicating potential as antihistamines (Abou-Gharbia et al., 1995).

- Antitumor Activity: Arylpiperazine derivatives, including those related to this compound, have been synthesized and found to possess antitumor activity. Their molecular structures and interactions were studied, providing insights into their pharmacological potential (Zhou et al., 2017).

Xanthine Oxidase Inhibition

- Xanthine Oxidase Inhibitor Properties: Isoindole-1,3(2H)-dione derivatives, including compounds related to this compound, have been investigated for their inhibitory effects on xanthine oxidase, a key enzyme in the metabolic pathway of purine degradation. Certain derivatives showed significant inhibitory activity, suggesting potential therapeutic applications (Gunduğdu et al., 2020).

Synthesis and Structural Analysis

- Novel Synthesis Methods: New methods have been developed for synthesizing hexahydro-1H-isoindole-1,3(2H)-dione derivatives, starting from different precursors. These methods allow for the creation of various derivatives, expanding the potential applications of these compounds (Tan et al., 2016).

- Crystal Structures: The crystal structures of various arylpiperazine compounds, including those similar to this compound, have been determined. Understanding these structures helps in predicting the behavior of these compounds in different applications, including their pharmacological activity (Zhou et al., 2016).

Safety and Hazards

Mécanisme D'action

Target of Action

The primary target of 2-(2-(Piperazin-1-yl)ethyl)isoindoline-1,3-dione is the acetylcholinesterase (AChE) enzyme . AChE is a crucial enzyme involved in the rapid hydrolysis of the neurotransmitter acetylcholine into choline and acetate, a process that occurs in the synaptic cleft of nerve cells.

Mode of Action

2-(2-(Piperazin-1-yl)ethyl)isoindoline-1,3-dione functions as an inhibitor of the peripheral binding site of the AChE enzyme . By binding to this site, it prevents the breakdown of acetylcholine, thereby increasing the duration of action of acetylcholine.

Biochemical Pathways

The inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft. This results in prolonged activation of the postsynaptic receptors and continued nerve impulse transmission. The compound, therefore, affects the cholinergic system , which plays a key role in memory, attention, and other cognitive functions .

Result of Action

The inhibition of AChE and the subsequent increase in acetylcholine levels can improve symptoms of diseases characterized by decreased cholinergic function, such as Alzheimer’s disease . .

Propriétés

IUPAC Name |

2-(2-piperazin-1-ylethyl)isoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O2/c18-13-11-3-1-2-4-12(11)14(19)17(13)10-9-16-7-5-15-6-8-16/h1-4,15H,5-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNVRPMJIWZILNQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CCN2C(=O)C3=CC=CC=C3C2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Sodium 6-methoxybenzo[d]thiazole-2-carboxylate](/img/structure/B3149932.png)

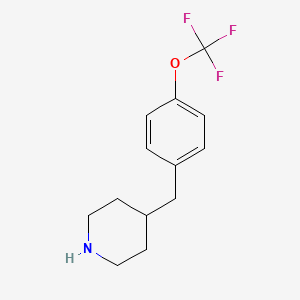

![1-{[4-(Trifluoromethoxy)phenyl]methyl}piperidin-4-ol](/img/structure/B3149955.png)

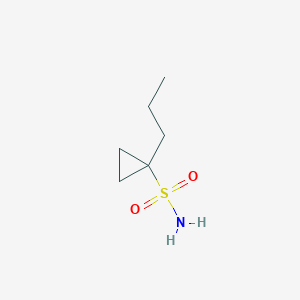

![1-[(4-Methylphenyl)sulfonyl]4-(1-piperidino)piperidine-4-carboxamide](/img/structure/B3149997.png)

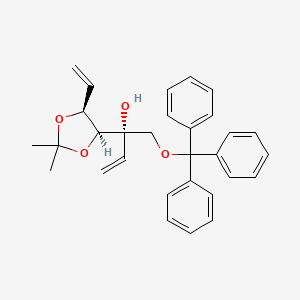

![1,2-Dichloro-4-[chloro(phenyl)methyl]benzene](/img/structure/B3150013.png)